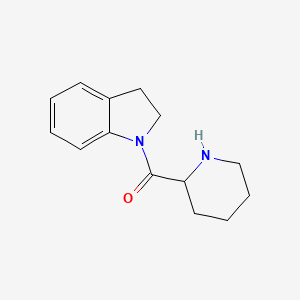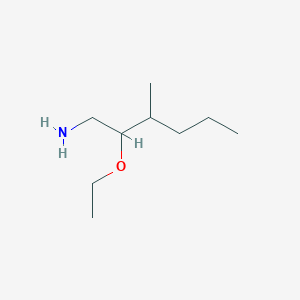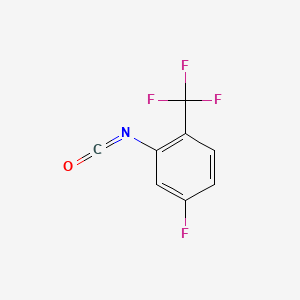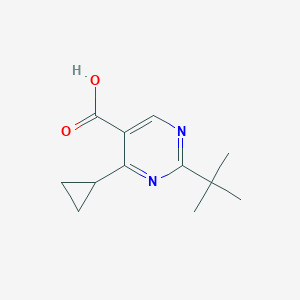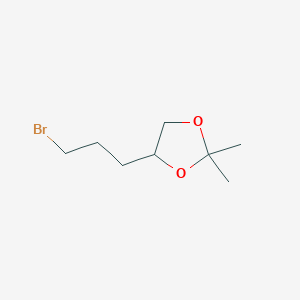
4-(3-Bromopropyl)-2,2-dimethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromopropyl)-2,2-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C8H15BrO2. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. The compound is characterized by the presence of a bromopropyl group attached to the dioxolane ring, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with 1,3-dibromopropane in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
4-(3-Bromopropyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon.
科学的研究の応用
4-(3-Bromopropyl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in the study of biochemical pathways and enzyme mechanisms.
作用機序
The mechanism of action of 4-(3-Bromopropyl)-2,2-dimethyl-1,3-dioxolane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations and biological studies to modify molecular structures and investigate biochemical processes .
類似化合物との比較
Similar Compounds
4-(3-Bromopropyl)-1,3-dioxolane: Similar structure but lacks the dimethyl groups on the dioxolane ring.
4-(3-Chloropropyl)-2,2-dimethyl-1,3-dioxolane: Similar structure with a chlorine atom instead of bromine.
4-(3-Bromopropyl)-2,2-dimethyl-1,3-dioxane: Similar structure but with a six-membered dioxane ring instead of a five-membered dioxolane ring.
Uniqueness
4-(3-Bromopropyl)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of both the bromopropyl group and the dimethyl-substituted dioxolane ring. This combination imparts specific reactivity and stability, making it a valuable intermediate in various synthetic applications.
特性
分子式 |
C8H15BrO2 |
|---|---|
分子量 |
223.11 g/mol |
IUPAC名 |
4-(3-bromopropyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H15BrO2/c1-8(2)10-6-7(11-8)4-3-5-9/h7H,3-6H2,1-2H3 |
InChIキー |
ZFGLHRDEDKLBRF-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)CCCBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{7-Oxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13571246.png)
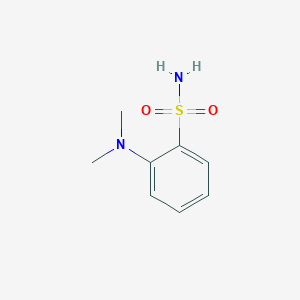
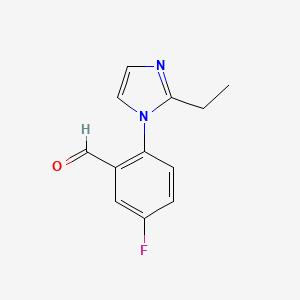
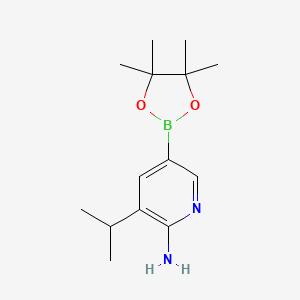

![1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B13571282.png)

![5-Azaspiro[3.4]octan-7-ol](/img/structure/B13571297.png)

